molecular formula C15H22N2O2 B2948157 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797140-65-8

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2948157
CAS No.: 1797140-65-8
M. Wt: 262.353
InChI Key: SVYQBAKNABSKGN-UHFFFAOYSA-N
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Description

2-Ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797140-65-8) is a synthetic organic compound with a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol . This chemical features a distinct molecular scaffold comprising a phenyl-substituted pyrrolidine ring linked to an ethoxyacetamide group. While specific pharmacological data for this compound is limited in the public domain, its core structure is of significant interest in medicinal chemistry and neuroscience research. Compounds based on the phenylpyrrolidine framework are actively investigated for their potential interactions with the central nervous system . Related structures have been studied preclinically for their influence on cognitive functions and potential neuroprotective properties, particularly in models of brain injury . Furthermore, certain derivatives with this pharmacophore are known to act as modulators of neurotransmitter systems, including potential activity as dopaminergic agents or AMPA receptor potentiators, which are key targets for understanding learning, memory, and neurological disorders . Researchers may utilize this high-purity compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules, or for probing structure-activity relationships within this chemical class. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-12-15(18)16-11-14-9-6-10-17(14)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQBAKNABSKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced to the pyrrolidine ring through substitution reactions.

    Attachment of the Ethoxy Group: The ethoxy group is attached to the acetamide moiety through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the pyrrolidine ring with the acetamide moiety through appropriate coupling reactions.

Chemical Reactions Analysis

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Scientific Research Applications

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Table 1: Structural Features of Selected Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (Target) Ethoxy, 1-phenylpyrrolidinylmethyl C16H22N2O2* ~274.36 Phenyl-substituted pyrrolidine; ethoxy group may enhance lipophilicity .
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide Methylpyrrole, pyridinyl ethylidene hydrazide C14H17N5O 271.33 Hydrazide linkage; pyridine moiety introduces potential hydrogen bonding .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Ethylphenoxy, pyrrolidinylphenyl C21H26N2O2 338.44 Phenoxy group increases aromaticity; pyrrolidine enhances basicity .
Methoxyacetylfentanyl Methoxy, phenyl, phenylethylpiperidinyl C22H28N2O2 352.48 Piperidine core; opioid activity linked to μ-opioid receptor binding .
2-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide Ethoxy, tetrahydro-2H-pyranylmethyl pyrazole C13H21N3O3 267.32 Pyrazole and tetrahydropyran groups modulate solubility and metabolic stability .

*Estimated based on IUPAC nomenclature.

Key Observations:
  • Pyrrolidine vs. Piperidine Rings : The target compound’s 1-phenylpyrrolidine substituent contrasts with methoxyacetylfentanyl’s piperidine ring. Piperidine derivatives often exhibit enhanced bioavailability due to improved solubility, whereas pyrrolidine’s smaller ring size may increase conformational rigidity .
  • Ethoxy vs.
  • Aromatic vs. Heteroaromatic Substituents : Compounds with pyridine () or phenyl groups (Target, ) exhibit distinct electronic profiles. Pyridine’s nitrogen atom may enhance water solubility, while phenyl groups contribute to hydrophobicity .

Physicochemical and Bond-Length Analysis

highlights that substituents on the acetamide backbone significantly influence bond lengths. For example:

  • C=O and C-N Bond Elongation : The introduction of methyl groups to acetamide (e.g., dimethylacetamide) increases C=O (1.23 Å → 1.25 Å) and C-N (1.34 Å → 1.37 Å) bond lengths compared to methyl acetamide. This effect is attributed to steric and electronic modulation .
  • Protonation Effects : Protonated forms of dimethylacetamide with HCl or H2SO4 exhibit further bond elongation, suggesting that the target compound’s protonation state (dependent on pH) could modulate reactivity or solubility .

Biological Activity

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring, which is known for its structural versatility and biological significance. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes an ethoxy group, a pyrrolidine moiety, and an acetamide functional group. The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with 1-phenylpyrrolidine, followed by reduction to yield the desired product. Various catalytic methods can be employed to optimize yield and purity during the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrrolidine ring enhances binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This interaction may lead to significant therapeutic effects, including antimicrobial and anti-inflammatory properties.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. In studies involving animal models, compounds similar to this compound have shown effectiveness in reducing seizure activity in models like the maximal electroshock (MES) test. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine framework can influence anticonvulsant efficacy .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may possess significant activity against both bacterial and fungal strains. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Anticonvulsant Screening Compounds similar to this compound showed protection in MES tests at doses of 100 mg/kg and 300 mg/kg, indicating potential as an anticonvulsant agent .
Antimicrobial Activity Investigations revealed that the compound exhibits activity against various bacterial strains, suggesting its utility as an antimicrobial agent.
Anti-inflammatory Studies In vitro studies indicated that the compound could reduce levels of inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.

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